Cas no 124742-40-1 (3-Tri-N-butylstannylaniline)

3-Tri-N-butylstannylaniline structure
3-Tri-N-butylstannylaniline structure
商品名:3-Tri-N-butylstannylaniline
CAS番号:124742-40-1
MF:C18H33NSn
メガワット:382.17132
CID:1063188
PubChem ID:9907970

3-Tri-N-butylstannylaniline 化学的及び物理的性質

名前と識別子

    • 3-Tri-N-butylstannylaniline
    • 3-tributylstannylaniline
    • 3-Tri-N-butylstannyl
    • 124742-40-1
    • DTXSID70432697
    • AKOS027384014
    • SCHEMBL3221521
    • Benzenamine, 3-(tributylstannyl)-
    • LOYGBPDRDCXDLK-UHFFFAOYSA-N
    • m-Aminophenyltributylstannane
    • MDL: MFCD09753446
    • インチ: InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,7H2;3*1,3-4H2,2H3;
    • InChIKey: LOYGBPDRDCXDLK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=[C]1)N.[CH2]CCC.[CH2]CCC.[CH2]CCC.[Sn]

計算された属性

  • せいみつぶんしりょう: 383.163503g/mol
  • どういたいしつりょう: 383.163503g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

3-Tri-N-butylstannylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T773800-50mg
3-Tri-N-butylstannylaniline
124742-40-1
50mg
$ 184.00 2023-09-05
TRC
T773800-500mg
3-Tri-N-butylstannylaniline
124742-40-1
500mg
$ 1464.00 2023-09-05
TRC
T773800-250mg
3-Tri-N-butylstannylaniline
124742-40-1
250mg
$ 850.00 2023-09-05

3-Tri-N-butylstannylaniline 関連文献

3-Tri-N-butylstannylanilineに関する追加情報

Professional Introduction to 3-Tri-N-butylstannylaniline (CAS No. 124742-40-1)

3-Tri-N-butylstannylaniline, with the chemical formula C19H33NOSn, is a specialized organotin compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number CAS No. 124742-40-1, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a tri-n-butylstannyl group attached to an aniline moiety, makes it a valuable tool for cross-coupling reactions, particularly in the development of novel therapeutic agents.

The significance of 3-Tri-N-butylstannylaniline lies in its ability to facilitate the Stille coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely employed in the pharmaceutical industry due to its high selectivity and efficiency. The use of organotin reagents, such as 3-Tri-N-butylstannylaniline, has enabled the synthesis of complex molecular architectures that are otherwise challenging to achieve through traditional synthetic routes.

In recent years, there has been a growing interest in exploring the applications of organotin compounds in medicinal chemistry. One of the most notable areas of research involves the use of these compounds in the development of anticancer agents. For instance, studies have demonstrated that derivatives of 3-Tri-N-butylstannylaniline can exhibit potent inhibitory effects on certain cancer cell lines. This has been attributed to their ability to interfere with critical cellular processes, such as DNA replication and cell division.

The aniline moiety in 3-Tri-N-butylstannylaniline plays a pivotal role in its biological activity. Aniline derivatives are well-known for their pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. By incorporating this group into organotin compounds, researchers have been able to develop novel molecules with enhanced therapeutic potential. For example, recent studies have shown that certain analogs of 3-Tri-N-butylstannylaniline can selectively target specific enzymes involved in tumor growth, offering a promising approach for cancer treatment.

The synthesis of 3-Tri-N-butylstannylaniline involves several key steps that require precise control over reaction conditions. Typically, it is prepared through the reaction of aniline with tri-n-butyltin chloride in the presence of a suitable base. The choice of base is critical, as it influences the reaction rate and yield. Common bases used in this process include triethylamine and diisopropylethylamine. The reaction mixture is usually refluxed under inert conditions to ensure optimal conversion.

The purity of 3-Tri-N-butylstannylaniline is essential for its intended applications, particularly in pharmaceutical research. Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm its identity and assess its purity. These methods provide detailed information about the compound's chemical structure and help ensure that it meets the required specifications for further use.

In addition to its role in drug development, 3-Tri-N-butylstannylaniline has found applications in materials science. For instance, it has been used as a precursor in the synthesis of organic semiconductors and conductive polymers. These materials are utilized in various electronic devices, including organic light-emitting diodes (OLEDs) and solar cells. The ability of organotin compounds to facilitate cross-coupling reactions has made them indispensable tools in the construction of complex molecular frameworks required for advanced technological applications.

The environmental impact of using organotin compounds like 3-Tri-N-butylstannylaniline is a topic of ongoing research and debate. While these compounds are highly effective in synthetic chemistry, their potential toxicity and environmental persistence raise concerns about their long-term use. Efforts are being made to develop greener alternatives that minimize the reliance on organotin reagents without compromising on efficiency. One approach involves exploring catalytic systems based on alternative metals that can achieve similar results with reduced environmental impact.

The future prospects for 3-Tri-N-butylstannylaniline and related organotin compounds remain promising. Advances in synthetic methodologies and an increased understanding of their reactivity have opened new avenues for their application in drug discovery and materials science. As research continues to uncover new uses for these compounds, it is likely that they will remain valuable tools in the chemist's arsenal for years to come.

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